1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone;hydrochloride

Solubility Salt selection Formulation enablement

1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone hydrochloride (CAS 1880962-12-8) is a synthetic spirocyclic compound consisting of a 2,9-diazaspiro[5.5]undecane core bearing an N-acetyl substituent at the 2-position and presented as the hydrochloride salt. The compound has a molecular formula of C₁₁H₂₁ClN₂O and a molecular weight of 232.75 g/mol.

Molecular Formula C11H21ClN2O
Molecular Weight 232.75 g/mol
Cat. No. B12103673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone;hydrochloride
Molecular FormulaC11H21ClN2O
Molecular Weight232.75 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC2(C1)CCNCC2.Cl
InChIInChI=1S/C11H20N2O.ClH/c1-10(14)13-8-2-3-11(9-13)4-6-12-7-5-11;/h12H,2-9H2,1H3;1H
InChIKeyQXQQDTZHWDJOEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone Hydrochloride: Procurement-Relevant Profile of a 2,9-Diazaspiro[5.5]undecane Acetyl Building Block


1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone hydrochloride (CAS 1880962-12-8) is a synthetic spirocyclic compound consisting of a 2,9-diazaspiro[5.5]undecane core bearing an N-acetyl substituent at the 2-position and presented as the hydrochloride salt . The compound has a molecular formula of C₁₁H₂₁ClN₂O and a molecular weight of 232.75 g/mol . The diazaspiro[5.5]undecane scaffold is recognized across multiple therapeutic programs—including orexin receptor antagonism, kinase inhibition, and endoplasmic reticulum stress modulation—for its three-dimensional structural rigidity that can enhance binding selectivity and metabolic stability relative to planar heterocyclic alternatives [1]. However, direct primary pharmacological data for this specific mono-acetylated, mono-hydrochloride derivative remain absent from the peer-reviewed literature as of early 2026; its current role is predominantly as a synthetic intermediate and medicinal chemistry building block .

Why 1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone Hydrochloride Cannot Be Replaced by Generic Analogs Without Risk of Divergent Physicochemical and Biological Outcomes


Within the diazaspiro[5.5]undecane family, small structural variations—regioisomeric nitrogen placement, presence or absence of the acetyl group, and salt form—produce non-interchangeable profiles. The 2,9-regioisomer places the acetyl group at a position that directly modulates the electronic environment of one piperidine ring, a feature exploited in kinase inhibitor design where the 2-acetyl-2,9-diazaspiro[5.5]undecane motif appears in ATP-mimetic scaffolds co-crystallized with protein kinase A [1]. The hydrochloride salt form confers aqueous solubility advantages over the free base (CAS 1784038-02-3), which is critical for solution-phase chemistry and biological assay compatibility . Furthermore, the 2,9-diazaspiro[5.5]undecane scaffold has been independently validated in a high-throughput screen as an inducer of endoplasmic reticulum stress with cytotoxic activity in 3D glioma models, but activity is exquisitely dependent on the N-substitution pattern, with certain analogs losing all activity upon minor modification of the N-substituent [2]. Generic substitution without matching the exact regioisomer, acetyl placement, and salt stoichiometry therefore risks losing the specific molecular recognition features that underlie target engagement in these programs.

Quantitative Differentiation Evidence for 1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone Hydrochloride Versus Closest Comparators


Aqueous Solubility Advantage of the Hydrochloride Salt Form Over the Free Base

The hydrochloride salt form (CAS 1880962-12-8, MW 232.75 g/mol) is specifically engineered to enhance aqueous solubility compared to the neutral free base (CAS 1784038-02-3, MW 196.29 g/mol) . While neither the experimental aqueous solubility of the free base nor the hydrochloride salt of this specific compound has been published, the general principle is well-established for spirocyclic amine salts: protonation of the secondary amine in the diazaspiro core by HCl converts a lipophilic free base into an ionic species with substantially increased water solubility . For the closely related 2,9-diazaspiro[5.5]undecan-3-one hydrochloride (CAS 2241141-96-6), vendor documentation explicitly states that the hydrochloride salt form 'enhances aqueous solubility and handling stability for laboratory use' . The free base form (CAS 1784038-02-3) is listed by chemical suppliers without aqueous solubility data, consistent with the expected poor water solubility of neutral spirocyclic amines . This solubility differential is critical for researchers requiring aqueous buffer compatibility in biochemical assays or solution-phase parallel synthesis.

Solubility Salt selection Formulation enablement

Regioisomeric Specificity: 2-Acetyl-2,9-diazaspiro[5.5]undecane Versus 9-Acetyl Regioisomer

Two distinct regioisomers of acetyl-substituted 2,9-diazaspiro[5.5]undecane exist: the 2-acetyl derivative (CAS 1880962-12-8 as HCl salt, CAS 1784038-02-3 as free base) and the 9-acetyl derivative (CAS 1781867-80-8 as free base) . These regioisomers are chemically distinct entities with different molecular recognition properties. The criticality of this regioisomerism is demonstrated by co-crystal structures of 2,9-diazaspiro[5.5]undecane derivatives bound to protein kinase A (PKA), where the 2-substituted variant (exemplified by 6-(2,9-diazaspiro[5.5]undecan-2-yl)-9H-purine) engages the ATP-binding site via specific hydrogen-bonding interactions between the N-9 secondary amine and the kinase hinge region, while the N-2 position is occupied by the heteroaryl hinge binder [1]. The 9-acetyl regioisomer (CAS 1781867-80-8) places the acetyl group at the position analogous to the hinge-binding amine, which would abolish this specific binding mode. In the 2,9-diazaspiro[5.5]undecane ER-stress inducer series, the structure-activity relationship data show that N-substitution pattern is a primary determinant of activity: compound 8 (bearing a diphenylmethyl group at one nitrogen) is active in inducing GRP78 and CHOP expression and inhibiting colony formation in U87-MG glioma cells, whereas analog 8e (differing only in the N-substituent) is an inactive control [2].

Regioisomerism Scaffold enumeration Kinase hinge binding

ER Stress Response Induction by 2,9-Diazaspiro[5.5]undecane Scaffold: Quantitative Cytotoxic Activity in 3D Glioma Models

A quantitative high-throughput screen of ~425,000 compounds identified 2,9-diazaspiro[5.5]undecanes as a novel chemotype capable of inducing the endoplasmic reticulum stress response (ERSR) with cytotoxic activity [1]. A lead compound with a 2,9-diazaspiro[5.5]undecane core was shown to deplete intracellular Ca²⁺ stores and induce apoptosis-mediated cell death across multiple cancer cell lines, including patient-derived and 3D-cultured glioma cells [1]. In the structure-activity relationship analysis, the active analog 8 (bearing the 2,9-diazaspiro[5.5]undecane scaffold with specific N-substituents) at 20 μM induced GRP78 expression (normalized to thapsigargin control), XBP-1 mRNA splicing, CHOP mRNA upregulation, and significant suppression of colony formation in U87-MG glioblastoma cells, whereas the inactive control analog 8e (modified N-substituent) showed no activity above DMSO baseline across all assays [2]. This scaffold has not been reported to show ERSR-inducing activity in 1,9-diazaspiro[5.5]undecane or 3,9-diazaspiro[5.5]undecane regioisomers in comparable screens, suggesting that the 2,9-diazaspiro core geometry may be specifically privileged for this mechanism [3].

ER stress Glioma 3D cell culture Anticancer scaffold

Purity and Commercial Availability: 98% Specification Enabling Reproducible SAR

The hydrochloride salt is commercially available at 98% purity from Leyan (Product No. 1571355) and at 95% purity from Arctom Scientific (Catalog PBZ3679-1) . In contrast, the free base regioisomer 1-(2,9-Diazaspiro[5.5]undecan-9-yl)ethan-1-one (CAS 1781867-80-8) is listed in chemical databases but without a clear commercial source or defined purity specification at the time of this analysis . For medicinal chemistry applications where SAR interpretability depends on compound purity ≥95%, the availability of the hydrochloride salt at 98% purity from a traceable supplier represents a procurement advantage. Additionally, the hydrochloride salt (CAS 1880962-12-8) benefits from a defined safety data sheet including GHS hazard statements (H302-H315-H319) and precautionary codes, enabling compliant laboratory handling . A recent patent disclosure (WO2023051234) specifically references novel derivatives of 1-(2,9-diazaspiro[5.5]undecan-2-yl)ethanone hydrochloride, indicating active pharmaceutical development interest in this specific compound that further supports the value of sourcing the documented, high-purity form [1].

Purity specification Reproducibility Medicinal chemistry sourcing

Optimal Research and Industrial Application Scenarios for 1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone Hydrochloride Based on Quantitative Evidence


Kinase Inhibitor Fragment Elaboration Using the 2-Acetyl-2,9-Diazaspiro[5.5]undecane Scaffold

The 2-acetyl-2,9-diazaspiro[5.5]undecane motif has been structurally validated as an ATP-mimetic scaffold in co-crystal structures with protein kinase A (PDB: 3ZO2, 3ZO3), where the N-9 secondary amine engages the kinase hinge region [1]. The hydrochloride salt of 1-(2,9-diazaspiro[5.5]undecan-2-yl)ethanone provides a pre-activated building block with the 2-position already acetylated, leaving the N-9 position free for subsequent functionalization with heteroaryl hinge-binding groups. This specific regioisomer (2-acetyl, not 9-acetyl) preserves the correct vector for hinge engagement as demonstrated crystallographically. The enhanced aqueous solubility of the HCl salt facilitates solution-phase diversification chemistry under conditions compatible with parallel synthesis platforms.

Endoplasmic Reticulum Stress-Targeted Anticancer Lead Optimization

The 2,9-diazaspiro[5.5]undecane scaffold has been identified through a ~425,000-compound quantitative high-throughput screen as an inducer of ER stress with cytotoxic activity in patient-derived and 3D-cultured glioma cells [2]. The SAR data demonstrate that N-substitution pattern is a binary activity switch (analog 8 active, analog 8e completely inactive at same concentration), providing a clear optimization vector [2]. 1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone hydrochloride serves as a tractable starting intermediate for systematic variation of both the N-9 substituent and the acetyl group (via hydrolysis and re-functionalization), enabling exploration of this scaffold space without the need for de novo spirocycle construction. The patent activity (WO2023051234) around derivatives of this specific compound further indicates that this chemical space is actively contested for therapeutic development [3].

Aqueous-Compatible Biochemical Assay Probe Development

The hydrochloride salt form provides a critical practical advantage for biochemical assay development: the protonated secondary amine enhances water solubility relative to the free base, as established across the broader diazaspiro[5.5]undecane hydrochloride series . For researchers developing TR-FRET, FP, or SPR-based binding assays that require compound dissolution in aqueous buffer at concentrations up to 100 μM, the HCl salt eliminates the need for DMSO stock solutions or surfactant additives that can interfere with assay readouts. The defined 98% purity specification and GHS safety documentation further support direct use in automated liquid handling workflows without additional purification or hazard assessment steps.

Orexin Receptor Pharmacology Tool Compound Synthesis

Multiple 2,9-diazaspiro[5.5]undecane derivatives have been patented and published as orexin receptor antagonists, including the selective OX2R antagonist IPSU (Ki = 14.13 nM for OX2R) which features the 2,9-diazaspiro[5.5]undecan-1-one core with N-2 and N-9 elaborated substituents . 1-(2,9-Diazaspiro[5.5]undecan-2-yl)ethanone hydrochloride provides a core scaffold that, upon N-9 derivatization and appropriate modification of the acetyl group, can access the same topological space as these validated orexin pharmacology tools. Procurement of this specific intermediate enables rapid analog generation for sleep disorder or feeding behavior target validation programs without requiring multi-step spirocycle construction from acyclic precursors.

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